(3R,6S,8S)-12-methoxy-5,7,9,17,21-pentaoxahexacyclo[11.8.0.02,10.03,8.04,6.014,19]henicosa-1,10,12,14(19)-tetraene-18,20-dione
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Overview
Description
5-Methoxy-3,4,7a,8a,9a,9b-hexahydro-1H,11H-oxireno[4’,5’]furo[3’,2’:4,5]furo[2,3-h]pyrano3,4-cbenzopyran-1,11-dione is a complex organic compound with a unique structure. It belongs to a class of compounds known for their intricate ring systems and potential biological activities. The compound’s molecular formula is C₁₇H₁₂O₈, and it has a molecular weight of approximately 344.27 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3,4,7a,8a,9a,9b-hexahydro-1H,11H-oxireno[4’,5’]furo[3’,2’:4,5]furo[2,3-h]pyrano3,4-cbenzopyran-1,11-dione involves multiple steps, including the formation of the oxireno and furo ring systems. The synthetic route typically starts with a precursor molecule that undergoes a series of reactions such as cyclization, oxidation, and methoxylation. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable reaction conditions to ensure high yield and purity. The industrial process also focuses on minimizing waste and reducing production costs .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-3,4,7a,8a,9a,9b-hexahydro-1H,11H-oxireno[4’,5’]furo[3’,2’:4,5]furo[2,3-h]pyrano3,4-cbenzopyran-1,11-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
5-Methoxy-3,4,7a,8a,9a,9b-hexahydro-1H,11H-oxireno[4’,5’]furo[3’,2’:4,5]furo[2,3-h]pyrano3,4-cbenzopyran-1,11-dione has several scientific research applications:
Chemistry: The compound is used as a model system to study complex ring systems and their reactivity.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: The compound’s unique structure makes it a candidate for use in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of 5-Methoxy-3,4,7a,8a,9a,9b-hexahydro-1H,11H-oxireno[4’,5’]furo[3’,2’:4,5]furo[2,3-h]pyrano3,4-cbenzopyran-1,11-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Aflatoxin G1 9,10-epoxide: Shares a similar ring system but differs in functional groups and biological activity.
10a-Hydroxy-5-methoxy-3,4,7a,9,10,10a-hexahydro-1H,12H-furo[3’,2’4,5]furo[2,3-h]pyrano[3,4-c]chromene-1,12-dione: Another compound with a similar core structure but different substituents.
Uniqueness
5-Methoxy-3,4,7a,8a,9a,9b-hexahydro-1H,11H-oxireno[4’,5’]furo[3’,2’:4,5]furo[2,3-h]pyrano3,4-cbenzopyran-1,11-dione is unique due to its specific arrangement of ring systems and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H12O8 |
---|---|
Molecular Weight |
344.3 g/mol |
IUPAC Name |
(3R,6S,8S)-12-methoxy-5,7,9,17,21-pentaoxahexacyclo[11.8.0.02,10.03,8.04,6.014,19]henicosa-1,10,12,14(19)-tetraene-18,20-dione |
InChI |
InChI=1S/C17H12O8/c1-20-6-4-7-10(11-13-17(24-13)25-16(11)22-7)12-8(6)5-2-3-21-14(18)9(5)15(19)23-12/h4,11,13,16-17H,2-3H2,1H3/t11-,13?,16+,17+/m1/s1 |
InChI Key |
LINLJHREPZSLCI-NINDDNLESA-N |
Isomeric SMILES |
COC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4[C@H]5[C@H](O[C@H]6C5O6)OC4=C1 |
Canonical SMILES |
COC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4C5C6C(O6)OC5OC4=C1 |
Synonyms |
AFG1 9,10-epoxide aflatoxin G1 9,10-epoxide |
Origin of Product |
United States |
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